![molecular formula C19H40N4O4S B10837787 (2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)

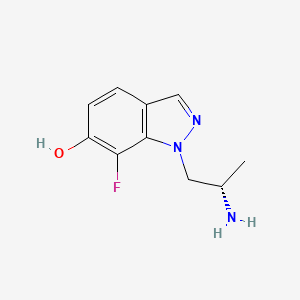

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

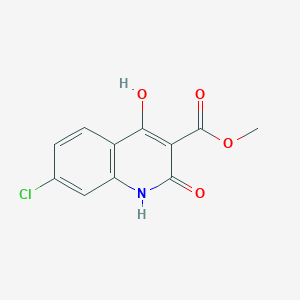

Beschreibung

L-731735 is a tetrapeptide analog known for its potent and selective inhibition of farnesyl protein transferase (FPTase). This compound has garnered significant attention due to its ability to inhibit ras-dependent cell transformation, making it a valuable tool in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-731735 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of specific amino acids in a defined sequence to form the tetrapeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods: Industrial production of L-731735 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of bulk reagents and solvents, along with stringent quality control measures, ensures the production of high-quality L-731735 suitable for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-731735 unterliegt in erster Linie Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Dicyclohexylcarbodiimid (DCC), N-Hydroxysuccinimid (NHS) und Dimethylformamid (DMF).

Hydrolyse: Saure oder basische Bedingungen, wie Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die durch die Hydrolyse von L-731735 gebildet werden, sind die einzelnen Aminosäuren, aus denen das Tetrapeptid besteht .

Wissenschaftliche Forschungsanwendungen

L-731735 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Hydrolysereaktionen zu untersuchen.

Biologie: Wird auf seine Rolle bei der Hemmung der Farnesyl-Protein-Transferase untersucht, die bei der posttranslationalen Modifikation von Proteinen, die an der Zellsignalgebung beteiligt sind, entscheidend ist.

Medizin: Wird als potenzielles Antitumormittel untersucht, da es die ras-abhängige Zelltransformation hemmen kann. .

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Farnesyl-Protein-Transferase abzielen.

5. Wirkmechanismus

L-731735 entfaltet seine Wirkungen durch die selektive Hemmung der Farnesyl-Protein-Transferase (FPTase). FPTase ist ein Enzym, das für die Farnesylierung des Ras-Oncoproteins verantwortlich ist, eine posttranslationale Modifikation, die für sein transformierendes Potenzial essentiell ist. Durch die Hemmung der FPTase verhindert L-731735 die Farnesylierung von Ras und hemmt damit seine Fähigkeit, die Zelltransformation und -proliferation zu fördern. Dieser Mechanismus macht L-731735 zu einem wertvollen Werkzeug in der Krebsforschung, insbesondere bei Tumoren, die durch Ras-Mutationen getrieben werden .

Wirkmechanismus

L-731735 exerts its effects by selectively inhibiting farnesyl protein transferase (FPTase). FPTase is an enzyme responsible for the farnesylation of the Ras oncoprotein, a post-translational modification essential for its transforming potential. By inhibiting FPTase, L-731735 prevents the farnesylation of Ras, thereby inhibiting its ability to promote cell transformation and proliferation. This mechanism makes L-731735 a valuable tool in cancer research, particularly for tumors driven by Ras mutations .

Vergleich Mit ähnlichen Verbindungen

L-731735 ist aufgrund seiner hohen Selektivität und Potenz als FPTase-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

Farnesylthiosalicylsäure (FTS): Ein weiterer FPTase-Inhibitor, aber mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Tipifarnib: Ein bekannter FPTase-Inhibitor, der in klinischen Studien zur Krebsbehandlung eingesetzt wird.

L-731735 zeichnet sich durch seine spezifische Hemmung der ras-abhängigen Zelltransformation aus, was es zu einer wertvollen Verbindung für die Forschung zur gezielten Krebstherapie macht .

Eigenschaften

Molekularformel |

C19H40N4O4S |

|---|---|

Molekulargewicht |

420.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid |

InChI |

InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12-,13-,14+,15-,16+,17-/m0/s1 |

InChI-Schlüssel |

LMTIEVNRUFAFPM-NYXISSTPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCO)C(=O)O)NC[C@H](CS)N |

Kanonische SMILES |

CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)

![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)

![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)

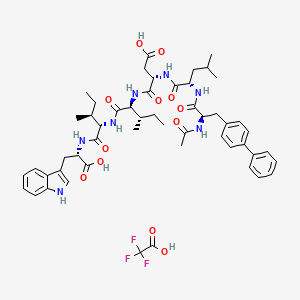

![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)

![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)

![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)

![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)